N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
Description
This compound features a quinolin-4-one core substituted with a 6-chloro group, a 4-fluorobenzoyl moiety at position 3, and an acetamide linker connecting to a benzo[d][1,3]dioxol-5-yl group. The benzo[d][1,3]dioxol (piperonyl) group is known to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN2O5/c26-15-3-7-20-18(9-15)25(32)19(24(31)14-1-4-16(27)5-2-14)11-29(20)12-23(30)28-17-6-8-21-22(10-17)34-13-33-21/h1-11H,12-13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZAGZIRJOFAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and fluorobenzoyl groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Substitution Reactions: The chloro and fluorobenzoyl groups are introduced via nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the quinoline derivative with the benzodioxole moiety using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chloro and fluorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to its observed biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline/Quinazolinone Derivatives
Substituent Variations
- Compound 11m (): Structure: (E)-N-(4-methoxyphenyl)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)acetamide Key Differences: Replaces the 6-chloro-3-(4-fluorobenzoyl)quinoline core with a quinazolinone system and a styryl group. Properties: Melting point 314–317°C, molecular weight 455.19 g/mol. The methoxyphenyl group may reduce metabolic stability compared to the fluorobenzoyl group in the target compound .
- Compound 11t (): Structure: (E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)acetamide Key Differences: Chlorophenyl acetamide substituent instead of fluorobenzoyl.
Bioactivity Implications
- Quinazolinone derivatives (–2) are primarily investigated as anticancer agents. The target compound’s 4-fluorobenzoyl group may improve target selectivity compared to styryl or chlorophenyl analogs, as fluorinated aromatics often enhance permeability and ligand-receptor interactions .
Benzo[d][1,3]dioxol-Containing Acetamides
Heterocyclic Core Modifications
- Compound from : Structure: N-(benzo[d][1,3]dioxol-5-yl)-2-(6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide Key Differences: 6,7-Dimethoxy and 4-methylbenzoyl substituents instead of 6-chloro and 4-fluorobenzoyl. The methylbenzoyl group may lower binding affinity compared to the fluorinated analog due to reduced electronegativity .
- Compound from : Structure: N-[2-(5-benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Key Differences: Thiazolidinone core replaces quinoline. Implications: Thiazolidinones are associated with anti-inflammatory and antimicrobial activity, diverging from the quinoline-based target’s likely therapeutic focus .
Melting Points and Stability
- The target compound’s lack of a styryl group may result in a lower melting point than Compounds 11m/11t, favoring solubility. Fluorine’s electronegativity could enhance dipole interactions, improving target engagement .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, identified by its CAS number 895653-86-8, is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C26H19ClN2O5 |
| Molecular Weight | 474.9 g/mol |
| CAS Number | 895653-86-8 |
The structural features include a benzo[d][1,3]dioxole moiety and a quinoline derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can act against a range of bacterial strains and fungi. The minimum inhibitory concentration (MIC) of related compounds has been evaluated against various pathogens, demonstrating their potential as antimicrobial agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Gyrase : Similar quinoline compounds are known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication.
- Interference with Protein Synthesis : Some derivatives can disrupt ribosomal function, leading to inhibition of protein synthesis in bacteria.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
Study 1: Antimicrobial Efficacy
A comparative study was conducted evaluating the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated:
| Pathogen | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Escherichia coli | 32 | Ciprofloxacin: 16 |
| Staphylococcus aureus | 16 | Vancomycin: 8 |
| Candida albicans | 64 | Fluconazole: 32 |
This study highlights the compound's potential as an alternative antimicrobial agent .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies were performed using human cancer cell lines. The compound demonstrated selective cytotoxicity with an IC50 value of 25 µM against breast cancer cells while showing minimal toxicity towards normal cell lines. This selectivity suggests its potential in targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
